4-Bromo-3-chlorobenzonitrile (CAS: 57418-97-0) is a di-halogenated aromatic nitrile, a class of compounds serving as critical building blocks in multi-step organic synthesis. Its primary value is derived from the specific 3,4-substitution pattern and the differential reactivity of its bromine and chlorine substituents. This structure is a key precursor for creating complex molecules with specific substitution patterns required in pharmaceuticals, such as kinase inhibitors, and advanced agrochemicals.
Substituting 4-Bromo-3-chlorobenzonitrile with simpler analogs like 3-chlorobenzonitrile or 4-bromobenzonitrile is functionally inadequate, as it eliminates the capacity for a second, selective functionalization step critical for building complex scaffolds. . Furthermore, positional isomers, such as 4-bromo-2-chlorobenzonitrile, are not interchangeable; the specific 3,4-substitution pattern dictates the regiochemistry of subsequent reactions and is often a prerequisite for the target molecule's biological activity or material performance. . Using an incorrect isomer will lead to an entirely different final product, making precise precursor selection essential to avoid costly synthesis failures.
The primary procurement driver for this compound is the significant difference in reactivity between its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira. The C-Br bond is substantially more reactive, enabling selective functionalization at the 4-position while leaving the C-Cl bond at the 3-position intact for a subsequent, different transformation. . This built-in regioselectivity is not possible with di-bromo, di-chloro, or mono-halogenated analogs and is a critical feature for efficient, controlled synthesis of multi-substituted aromatic compounds.
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
| Target Compound Data | C-Br bond reacts selectively and preferentially. |
| Comparator Or Baseline | C-Cl bond, which is less reactive and requires different catalytic conditions to react. |
| Quantified Difference | Qualitatively significant; C-Br oxidative addition to Pd(0) is kinetically favored over C-Cl. |
| Conditions | Standard palladium-catalyzed cross-coupling reaction conditions (e.g., Suzuki, Heck, Sonogashira). |
This allows for a two-step, one-pot or sequential synthesis strategy, reducing purification steps and improving overall yield for complex molecules.
The 3-chloro-4-cyanophenyl moiety, directly provided by 4-Bromo-3-chlorobenzonitrile after transformation of the bromo group, is a recurring structural motif in patented and researched kinase inhibitors. Specifically, it serves as a key building block for pyrazolo[1,5-a]pyrimidine derivatives investigated as highly selective PI3Kδ inhibitors for treating inflammatory diseases and certain cancers. [REFS-1, REFS-2]. Procurement of this specific isomer is essential for research programs targeting this well-established pharmaceutical scaffold.
| Evidence Dimension | Precursor Suitability for Pharmaceutical Scaffolds |
| Target Compound Data | Serves as a direct precursor to the 3-chloro-4-cyanophenyl moiety found in pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors. |
| Comparator Or Baseline | Positional isomers (e.g., 4-bromo-2-chlorobenzonitrile) or simpler analogs (e.g., 4-bromobenzonitrile), which would not yield the required substitution pattern for target activity. |
| Quantified Difference | N/A (Structural necessity) |
| Conditions | Multi-step synthesis of heterocyclic compounds for pharmaceutical applications. |
Using this exact intermediate aligns synthetic routes with established, high-value pharmaceutical research pathways, ensuring the correct molecular geometry for target binding.
4-Bromo-3-chlorobenzonitrile possesses a distinct melting point of 80-81 °C, which is significantly different from its common mono-halogenated precursors, 3-chlorobenzonitrile (37-39 °C) and 4-bromobenzonitrile (112-114 °C). [REFS-1, REFS-2, REFS-3]. This mid-range melting point provides a practical advantage in laboratory and scaled-up settings, simplifying purification by recrystallization and improving handling characteristics compared to the lower-melting, oily-at-warm-temperatures 3-chlorobenzonitrile or the higher-melting 4-bromobenzonitrile.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 80-81 °C |
| Comparator Or Baseline | 3-Chlorobenzonitrile: 37-39 °C; 4-Bromobenzonitrile: 112-114 °C |
| Quantified Difference | Over 40 °C higher than 3-chlorobenzonitrile; Over 30 °C lower than 4-bromobenzonitrile. |
| Conditions | Standard atmospheric pressure. |
The specific melting point facilitates easier handling, purification, and storage compared to its common substitutes, potentially reducing processing complexity and cost.
This compound is the right choice when a synthetic route requires the sequential, regioselective introduction of two different functionalities at the 3- and 4-positions of a benzonitrile core. The differential reactivity of the C-Br and C-Cl bonds allows for a controlled, stepwise approach that is difficult to achieve with other halogenation patterns.
For projects focused on developing kinase inhibitors, particularly those targeting PI3Kδ, this compound is a specified precursor. Its structure is integral to forming the 3-chloro-4-substituted phenyl moiety common in this class of highly selective therapeutic agents for inflammatory and autoimmune diseases. [1]
This intermediate is indicated for the synthesis of novel herbicides, pesticides, or organic electronic materials where the specific electronic properties imparted by the ortho-chloro and para-bromo substituents to the nitrile are required for performance.
Irritant